molecular formula C14H12Cl2OS B14682909 [Dichloro(phenyl)methyl]sulfinylmethylbenzene CAS No. 30505-98-7

[Dichloro(phenyl)methyl]sulfinylmethylbenzene

Cat. No.: B14682909
CAS No.: 30505-98-7
M. Wt: 299.2 g/mol
InChI Key: DOAMNYJUZXKOFC-UHFFFAOYSA-N
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Description

[Dichloro(phenyl)methyl]sulfinylmethylbenzene is an organic compound with the molecular formula C14H12Cl2O2S It is a member of the sulfone family, characterized by the presence of a sulfinyl group (SO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dichloro(phenyl)methyl]sulfinylmethylbenzene typically involves the reaction of dichloromethyl phenyl sulfone with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[Dichloro(phenyl)methyl]sulfinylmethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Dichloro(phenyl)methyl]sulfinylmethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Dichloro(phenyl)methyl]sulfinylmethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Dichloro(phenyl)methyl]sulfinylmethylbenzene is unique due to its specific combination of dichloro and sulfinyl groups attached to a benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

30505-98-7

Molecular Formula

C14H12Cl2OS

Molecular Weight

299.2 g/mol

IUPAC Name

[dichloro(phenyl)methyl]sulfinylmethylbenzene

InChI

InChI=1S/C14H12Cl2OS/c15-14(16,13-9-5-2-6-10-13)18(17)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

DOAMNYJUZXKOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C(C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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